molecular formula C15H12N4O B11852976 5-Methyl-N-(8-quinolinyl)-2-pyrazinecarboxamide

5-Methyl-N-(8-quinolinyl)-2-pyrazinecarboxamide

Cat. No.: B11852976
M. Wt: 264.28 g/mol
InChI Key: GCOOYPQZOTUDRJ-UHFFFAOYSA-N
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Description

5-Methyl-N-(8-quinolinyl)-2-pyrazinecarboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrazine ring substituted with a methyl group and a quinolinyl group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-N-(8-quinolinyl)-2-pyrazinecarboxamide typically involves the following steps:

    Formation of the Pyrazine Ring: The pyrazine ring can be synthesized through the cyclization of appropriate precursors under controlled conditions.

    Substitution Reactions: The introduction of the methyl group and the quinolinyl group is achieved through substitution reactions. Common reagents include methyl iodide for methylation and quinoline derivatives for the quinolinyl group.

    Amidation: The final step involves the formation of the carboxamide group through amidation reactions using suitable amines and carboxylic acid derivatives.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and automated systems to control temperature, pressure, and reagent addition.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-N-(8-quinolinyl)-2-pyrazinecarboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenated reagents for electrophilic substitution and nucleophiles like amines or thiols for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinolinyl-pyrazinecarboxylic acids, while reduction may produce quinolinyl-pyrazinecarboxamides with altered functional groups.

Scientific Research Applications

5-Methyl-N-(8-quinolinyl)-2-pyrazinecarboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical structure.

    Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 5-Methyl-N-(8-quinolinyl)-2-pyrazinecarboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    5-Methyl-N-(8-quinolinyl)-2,1,3-benzothiadiazole-4-sulfonamide: Shares a similar quinolinyl group but differs in the core structure.

    2-Methoxy-5-methyl-N-(8-quinolinyl)benzenesulfonamide: Contains a methoxy group and a benzenesulfonamide core.

Uniqueness

5-Methyl-N-(8-quinolinyl)-2-pyrazinecarboxamide is unique due to its pyrazine ring, which imparts distinct chemical properties and reactivity compared to similar compounds. This uniqueness makes it valuable for specific applications where other compounds may not be as effective.

Properties

Molecular Formula

C15H12N4O

Molecular Weight

264.28 g/mol

IUPAC Name

5-methyl-N-quinolin-8-ylpyrazine-2-carboxamide

InChI

InChI=1S/C15H12N4O/c1-10-8-18-13(9-17-10)15(20)19-12-6-2-4-11-5-3-7-16-14(11)12/h2-9H,1H3,(H,19,20)

InChI Key

GCOOYPQZOTUDRJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(C=N1)C(=O)NC2=CC=CC3=C2N=CC=C3

Origin of Product

United States

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